molecular formula C8H14ClNO B1608508 3-chloro-N-cyclopentylpropanamide CAS No. 349403-75-4

3-chloro-N-cyclopentylpropanamide

Cat. No. B1608508
M. Wt: 175.65 g/mol
InChI Key: BQKNSWFSFZEJCJ-UHFFFAOYSA-N
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Description

“3-chloro-N-cyclopentylpropanamide” is a chemical compound with the CAS Number: 349403-75-4 . It has a molecular weight of 175.66 and its molecular formula is C8H14ClNO . It is a solid at room temperature .


Molecular Structure Analysis

The InChI representation of “3-chloro-N-cyclopentylpropanamide” is InChI=1S/C8H14ClNO/c9-6-5-8(11)10-7-3-1-2-4-7/h7H,1-6H2,(H,10,11) . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 175.0763918 g/mol .


Physical And Chemical Properties Analysis

“3-chloro-N-cyclopentylpropanamide” is a solid at room temperature . It has a molecular weight of 175.65 g/mol . The compound has a XLogP3-AA value of 1.3 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. It has one hydrogen bond donor and one hydrogen bond acceptor .

Scientific Research Applications

Mechanosynthesis in Pharmaceutical Relevance

Mechanochemistry has been applied to conduct the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs like tolbutamide, chlorpropamide, and glibenclamide. This method provides a green, solvent-free alternative for the synthesis of pharmaceutically relevant compounds, showcasing a potential application area for similar chemical entities in drug synthesis processes (Tan, Štrukil, Mottillo, & Friščić, 2014).

Enhancing Asymmetric Reduction in Biocatalysis

The use of deep eutectic solvents (DESs) has been explored to improve the biocatalytic asymmetric reduction of compounds like 3-chloropropiophenone, indicating that similar strategies could be applied to enhance the synthesis of chiral compounds, including those related to "3-chloro-N-cyclopentylpropanamide" (Xu, Xu, Li, Zhao, Zong, & Lou, 2015).

Applications in Organic Synthesis

Dilithiation of chloromethyl compounds has been studied for their applications in organic synthesis, illustrating the versatility of chloro-containing compounds in forming complex molecular structures, which could be relevant to the synthesis or modification of "3-chloro-N-cyclopentylpropanamide" (Nájera & Sansano, 1994).

Investigating Reaction Pathways

Research into the reaction pathways of the Simmons-Smith reaction, involving the cyclopropanation of alkenes with metal carbenoids, provides foundational knowledge on how chloro- and cyclopropane-containing compounds might interact in synthetic processes, potentially offering insights into reactions involving "3-chloro-N-cyclopentylpropanamide" (Nakamura, Hirai, & Nakamura, 2003).

properties

IUPAC Name

3-chloro-N-cyclopentylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c9-6-5-8(11)10-7-3-1-2-4-7/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKNSWFSFZEJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399358
Record name 3-chloro-N-cyclopentylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-cyclopentylpropanamide

CAS RN

349403-75-4
Record name 3-chloro-N-cyclopentylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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